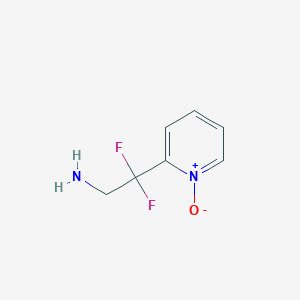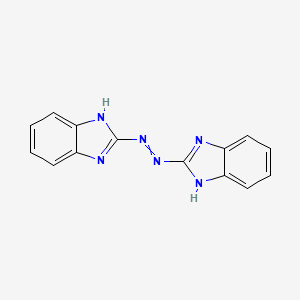![molecular formula C10H13NO B12841078 4-[(R)-amino(cyclopropyl)methyl]phenol](/img/structure/B12841078.png)
4-[(R)-amino(cyclopropyl)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-(Amino(cyclopropyl)methyl)phenol: is a chiral organic compound characterized by the presence of an amino group attached to a cyclopropylmethyl moiety, which is further connected to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-(Amino(cyclopropyl)methyl)phenol typically involves the following steps:
Cyclopropylmethylation: The introduction of the cyclopropylmethyl group to the phenol ring can be achieved through a Friedel-Crafts alkylation reaction. This involves the reaction of phenol with cyclopropylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amination: The amino group can be introduced via a nucleophilic substitution reaction. This step involves the reaction of the cyclopropylmethylated phenol with an appropriate amine source, such as ammonia or an amine derivative, under basic conditions.
Industrial Production Methods: Industrial production of ®-4-(Amino(cyclopropyl)methyl)phenol may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: ®-4-(Amino(cyclopropyl)methyl)phenol can undergo oxidation reactions, where the phenol group is oxidized to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form various derivatives. For example, the amino group can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. Reagents like nitric acid, sulfuric acid, and halogens are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products:
Oxidation: Quinones.
Reduction: Secondary or tertiary amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Chiral Compounds: ®-4-(Amino(cyclopropyl)methyl)phenol is used as a building block in the synthesis of chiral compounds, which are important in asymmetric synthesis and catalysis.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: Due to its unique structure, ®-4-(Amino(cyclopropyl)methyl)phenol is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry:
Material Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of ®-4-(Amino(cyclopropyl)methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenol ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
®-4-(Amino(cyclopropyl)methyl)-4-chlorophenol: This compound has a similar structure but with a chlorine atom on the phenol ring, which can alter its reactivity and biological activity.
®-4-(Amino(cyclopropyl)methyl)-2-methylphenol: The presence of a methyl group on the phenol ring can influence the compound’s steric and electronic properties.
Uniqueness: ®-4-(Amino(cyclopropyl)methyl)phenol is unique due to its specific combination of a chiral center, a cyclopropylmethyl group, and a phenol ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C10H13NO |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
4-[(R)-amino(cyclopropyl)methyl]phenol |
InChI |
InChI=1S/C10H13NO/c11-10(7-1-2-7)8-3-5-9(12)6-4-8/h3-7,10,12H,1-2,11H2/t10-/m1/s1 |
Clave InChI |
DEQTVSNEVTUFLS-SNVBAGLBSA-N |
SMILES isomérico |
C1CC1[C@H](C2=CC=C(C=C2)O)N |
SMILES canónico |
C1CC1C(C2=CC=C(C=C2)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


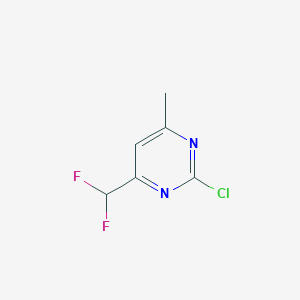
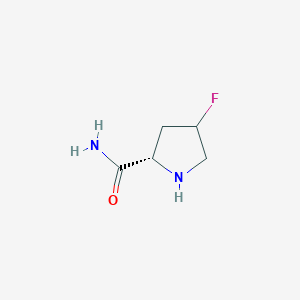


![(alphaS)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine](/img/structure/B12841018.png)
![tert-Butyl (3R)-3-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B12841019.png)
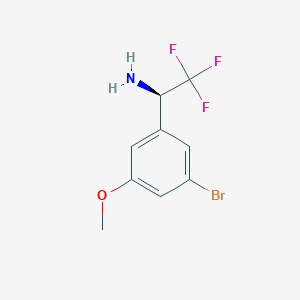
![5-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carbonitrile](/img/structure/B12841034.png)


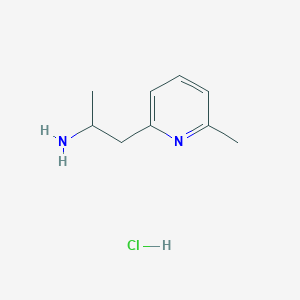
![(2R,3R,4S)-2-[[(2R,3S,4R,5R,6S)-4,6-Dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy]-4-hydroxy-3-(sulfonatooxy)-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12841049.png)
